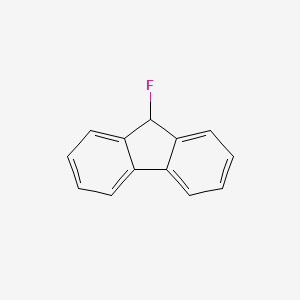

9-fluoro-9H-fluorene

Vue d'ensemble

Description

9-Fluoro-9H-fluorene is an organic compound with the molecular formula C13H9F It is a derivative of fluorene, where one hydrogen atom on the fluorene ring is replaced by a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluoro-9H-fluorene typically involves the fluorination of fluorene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process where fluorene is reacted with a fluorinating agent under controlled conditions. The use of catalysts and phase transfer agents can enhance the efficiency and selectivity of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield fluorenes with reduced functional groups. Lithium aluminum hydride is a typical reducing agent used in these reactions.

Substitution: The fluorine atom in this compound can be substituted by other nucleophiles such as hydroxide or amine groups. This reaction often requires a catalyst and elevated temperatures.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium hydroxide or amines in the presence of a catalyst.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Fluorene derivatives with reduced functional groups.

Substitution: Substituted fluorenes with various functional groups.

Applications De Recherche Scientifique

Antimicrobial Applications

Recent studies have highlighted the potential of 9-fluoro-9H-fluorene derivatives as antimicrobial agents. Research on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of iron oxide nanoparticles significantly enhanced their antimicrobial activity .

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound Type | Bacterial Strains Affected | Activity Level |

|---|---|---|

| O-Aryl-Carbamoyl-Oxymino-Fluorene | Staphylococcus aureus | High |

| Schiff Bases Derived from Fluorenone | Escherichia coli, Klebsiella pneumoniae | Moderate |

| Nanoparticle-Enhanced Fluorenones | Pseudomonas aeruginosa | Very High |

These findings indicate that structural modifications in fluorene derivatives can lead to enhanced biological activity, making them promising candidates for developing new antimicrobial therapies.

Applications in Organic Electronics

This compound derivatives have shown significant promise in organic electronics, particularly in organic solar cells (OSCs). A notable study introduced a 9,9′-spirobi[9H-fluorene]-cored perylenediimide derivative as a non-fullerene acceptor in bulk heterojunction solar cells. This compound exhibited a power conversion efficiency (PCE) of 5.34%, demonstrating its potential in photovoltaic applications .

Table 2: Performance Metrics of Fluorene-Based Solar Cells

| Compound | Type | Power Conversion Efficiency (PCE) |

|---|---|---|

| SBF-PDI (Spirobi[9H-fluorene]) | Non-Fullerene Acceptor | 5.34% |

| 9-Alkylidene-9H-Fluorene Polymer | Polymer Solar Cells | Not Specified |

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic effects. For example, compounds derived from 9-fluorenone have shown antiviral properties and cytotoxicity against various cancer cell lines. Structural modifications have been explored to optimize their pharmacological profiles .

Case Study: Anticancer Activity

A study synthesized several derivatives of 2,7-diamidofluorenones and evaluated their antiproliferative effects against cancer cell lines. The results indicated that certain modifications led to enhanced activity as topoisomerase inhibitors, suggesting that these compounds could serve as lead molecules for developing new anticancer drugs .

Mécanisme D'action

The mechanism by which 9-fluoro-9H-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparaison Avec Des Composés Similaires

9H-Fluorene: The parent compound without the fluorine substitution.

9-Fluorenone: An oxidized derivative of fluorene.

9,9’-Bi-9H-fluorene: A dimeric form of fluorene.

Uniqueness: 9-Fluoro-9H-fluorene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential for various applications compared to its non-fluorinated counterparts.

Activité Biologique

9-Fluoro-9H-fluorene, a derivative of fluorene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a fluorine atom substituted at the 9-position of the fluorene structure. This modification can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 9-fluorenone, closely related to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various synthesized compounds demonstrate activity against multiple bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

In particular, N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine displayed a high docking score in molecular modeling studies, suggesting strong interactions with bacterial proteins . Additionally, modifications in the side chains of fluorenone derivatives have been linked to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound derivatives have been explored through various studies. Notably, a series of 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were synthesized and tested against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many of these compounds exhibited significant cytotoxicity compared to standard treatments like 5-fluorouracil .

Table: Summary of Anticancer Activity

Antioxidant Activity

Fluorenone derivatives have also been reported to possess potent antioxidant activity. This property is crucial as antioxidants help mitigate oxidative stress in biological systems. The incorporation of different substituents can enhance the antioxidant capacity of these compounds .

Case Studies

- Antimicrobial Efficacy : A study synthesized several fluorenone derivatives and evaluated their activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications led to improved inhibitory concentrations against MRSA and other pathogens .

- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of fluorene derivatives on cancer cell lines (A-549 and MCF-7), it was found that certain compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, indicating their potential as effective anticancer agents .

Propriétés

IUPAC Name |

9-fluoro-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUJNUYVLNPPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506838 | |

| Record name | 9-Fluoro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20825-90-5 | |

| Record name | 9-Fluoro-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20825-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Fluoro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.